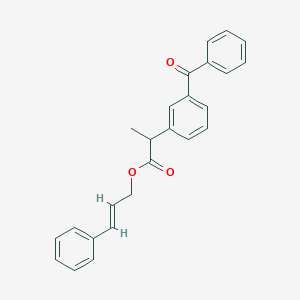

Cinnamyl 2-(3-benzoylphenyl)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H22O3 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

[(E)-3-phenylprop-2-enyl] 2-(3-benzoylphenyl)propanoate |

InChI |

InChI=1S/C25H22O3/c1-19(25(27)28-17-9-12-20-10-4-2-5-11-20)22-15-8-16-23(18-22)24(26)21-13-6-3-7-14-21/h2-16,18-19H,17H2,1H3/b12-9+ |

InChI Key |

YQDCBKOZTABFIV-FMIVXFBMSA-N |

SMILES |

CC(C1=CC=CC(=C1)C(=O)C2=CC=CC=C2)C(=O)OCC=CC3=CC=CC=C3 |

Isomeric SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC/C=C/C3=CC=CC=C3 |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OCC=CC3=CC=CC=C3 |

Origin of Product |

United States |

Exposure Assessment:this Step Estimates the Concentration of the Chemical That is Likely to Be Found in the Environment. It Considers the Chemical S Lifecycle, Including Its Manufacture, Use As a Potential Fragrance Ingredient or Other Industrial Applications, and Disposal.industrialchemicals.gov.auit Also Models the Chemical S Fate and Transport in the Environment, Considering Processes Like:

Biodegradation: Related compounds like cinnamaldehyde (B126680) are readily biodegradable. industrialchemicals.gov.au The parent compound, Ketoprofen (B1673614), is known to be degraded by microbial consortia and white-rot fungus. ethz.ch The ester is expected to undergo hydrolysis back to Ketoprofen and cinnamyl alcohol. google.comchemguide.co.uk

Photodegradation: The benzophenone (B1666685) core of the molecule suggests a potential for photodegradation in sunlit surface waters. rsc.org

Sorption: Cinnamic aldehydes are readily sorbed to soil, which can limit their mobility in the environment. industrialchemicals.gov.au

The result of this assessment is a Predicted Environmental Concentration (PEC).

Risk Characterization:this is the Final Step Where the Results of the Effects and Exposure Assessments Are Integrated. the Risk is Typically Quantified by Calculating a Risk Quotient Rq :

RQ = PEC / PNEC

If the RQ is less than one, the risk is generally considered to be acceptable. If the RQ is greater than one, it indicates that the environmental concentration may exceed the level that causes harmful effects, suggesting a potential risk that may require regulatory action or management. industrialchemicals.gov.au

Frameworks like the Australian Inventory of Multi-tiered Assessment and Prioritisation (IMAP) use a tiered approach, starting with high-throughput data screening (Tier I) and progressing to more in-depth substance-specific evaluations (Tier II) for chemicals of potential concern. industrialchemicals.gov.au Cinnamyl 2-(3-benzoylphenyl)propanoate would likely be flagged for a Tier II assessment based on the hazard profile of its analogues.

Theoretical and Computational Chemistry Investigations of Cinnamyl 2 3 Benzoylphenyl Propanoate

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are a fundamental tool for investigating the electronic structure and reactivity of molecules. These methods, based on the principles of quantum mechanics, can provide valuable insights into the behavior of Cinnamyl 2-(3-benzoylphenyl)propanoate at the molecular level.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For a molecule like this compound, the HOMO is likely to be located on the electron-rich aromatic rings and the cinnamyl group, while the LUMO may be centered on the benzoylphenyl moiety, particularly the carbonyl group.

Illustrative Data for Frontier Molecular Orbitals of this compound:

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: The data in this table is hypothetical and serves as an illustrative example of the typical output of a quantum chemical calculation.

The Electrostatic Potential Surface (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netresearchgate.net The ESP map is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich areas, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor areas, prone to nucleophilic attack). Green and yellow represent intermediate potential values.

For this compound, the ESP map would likely show negative potential around the oxygen atoms of the ester and carbonyl groups, making them susceptible to attack by electrophiles. The hydrogen atoms of the aromatic rings would likely exhibit a positive potential, indicating their susceptibility to nucleophilic attack. Understanding these electrostatic interactions is crucial for predicting how the molecule will interact with other molecules, such as receptors or enzymes. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. researchgate.netmpg.dewisc.edu It allows for the investigation of charge transfer and delocalization effects within the molecule. NBO analysis can quantify the stabilization energies associated with electron delocalization from occupied (donor) NBOs to unoccupied (acceptor) NBOs.

Illustrative NBO Analysis Data for Key Interactions in this compound:

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) O(carbonyl) | σ(C-O) | 2.5 |

| LP(2) O(ester) | π(C=O) | 1.8 |

| π(C=C) cinnamyl | π*(C=C) phenyl | 0.9 |

Note: The data in this table is hypothetical and serves as an illustrative example of the typical output of an NBO analysis.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The three-dimensional structure of a molecule is crucial for its function. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the possible shapes a molecule can adopt and how these shapes change over time.

A Potential Energy Surface (PES) scan is a computational method used to explore the conformational space of a molecule by systematically changing one or more of its internal coordinates, such as bond lengths, bond angles, or dihedral angles, and calculating the energy at each point. q-chem.com This allows for the identification of low-energy conformations (conformational minima) and the energy barriers between them (transition states).

For a flexible molecule like this compound, PES scans would be essential to identify the most stable conformations. The rotation around the single bonds, particularly the ester linkage and the bond connecting the phenyl rings, would be of significant interest. The results of a PES scan can be visualized as a plot of energy versus the scanned coordinate, revealing the energy landscape of the molecule.

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. nih.gov Computational methods can account for solvent effects either explicitly, by including individual solvent molecules in the simulation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant.

For this compound, the presence of a polar solvent like water could favor conformations where the polar groups (the ester and carbonyl moieties) are exposed to the solvent, while the nonpolar aromatic rings are more buried. In a nonpolar solvent, the conformational preferences might be different. Understanding how the solvent influences the conformational equilibrium is critical for predicting the molecule's behavior in different biological and chemical environments. nih.gov

Computational Elucidation of Reaction Mechanisms Involving this compound

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions at a molecular level. For this compound, a derivative of the well-known non-steroidal anti-inflammatory drug (NSAID) ketoprofen (B1673614), these methods can elucidate the pathways of its synthesis and potential metabolic transformations. Such studies are crucial for optimizing reaction conditions and understanding the compound's behavior in biological systems.

Transition State Characterization and Reaction Pathway Optimization

The synthesis of this compound typically involves the esterification of 2-(3-benzoylphenyl)propanoic acid (ketoprofen) with cinnamyl alcohol. Computational methods, particularly density functional theory (DFT), can be employed to model this reaction. The process involves identifying the reactants, products, and, most importantly, the transition state (TS) that connects them on the potential energy surface.

The characterization of the transition state is a key aspect of these investigations. For the esterification reaction, the transition state would involve the formation of a tetrahedral intermediate as the alcohol attacks the carbonyl carbon of the carboxylic acid. Frequency calculations are performed to confirm the nature of the stationary points: reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

By mapping the entire reaction pathway, from reactants through the transition state to the products, a reaction profile can be constructed. This profile provides valuable insights into the energy barriers and the feasibility of the reaction. For instance, in related studies on the synthesis of cinnamyl cinnamate (B1238496) esters, computational analysis has been used to visualize the transition state, showing the formation of new chemical bonds. cmu.ac.th Similar approaches can be applied to optimize the synthesis of this compound, potentially by exploring different catalysts or reaction conditions that lower the activation energy of the rate-determining step.

Kinetic and Thermodynamic Parameters of Reactions

Once the reaction pathway and transition states are characterized, a wealth of kinetic and thermodynamic data can be calculated. These parameters provide a quantitative understanding of the reaction's dynamics and spontaneity.

Thermodynamic Parameters:

Enthalpy of Reaction (ΔH): This value indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). It is calculated from the electronic energies of the optimized structures of reactants and products, with corrections for zero-point vibrational energy.

Gibbs Free Energy of Reaction (ΔG): This is the most critical thermodynamic parameter for determining the spontaneity of a reaction. A negative ΔG indicates a spontaneous process. It is calculated by considering both the enthalpy and entropy changes (ΔS) during the reaction.

Equilibrium Constant (K): The Gibbs free energy is directly related to the equilibrium constant, which provides information on the extent to which the reaction will proceed to completion.

Kinetic Parameters:

Activation Energy (Ea): This is the energy barrier that must be overcome for the reaction to occur. It is calculated as the energy difference between the transition state and the reactants. A lower activation energy implies a faster reaction rate. Computational studies on similar cycloaddition reactions of cinnamyl esters have determined activation energies to be around 39.51 kcal/mol. cmu.ac.th

Rate Constant (k): Transition state theory can be used to estimate the rate constant of a reaction from the calculated Gibbs free energy of activation (ΔG‡).

These calculated parameters can be tabulated to provide a comprehensive overview of the reaction's energetic landscape.

| Parameter | Description | Typical Computational Method |

| ΔH | Enthalpy of Reaction | DFT, ab initio |

| ΔG | Gibbs Free Energy of Reaction | DFT, ab initio |

| Ea | Activation Energy | DFT, ab initio |

| k | Rate Constant | Transition State Theory (TST) |

In Silico Prediction of Molecular Interactions and Binding Affinities

Understanding how this compound interacts with biological targets is fundamental to elucidating its potential pharmacological activity. In silico methods, such as molecular docking and molecular dynamics, are indispensable tools for predicting and analyzing these interactions at an atomic level. As a derivative of ketoprofen, a known cyclooxygenase (COX) inhibitor, it is plausible that this compound and its analogs would be studied in the context of similar biological targets. worldscientific.comresearchgate.netnih.gov

Ligand-Target Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a specific protein target. This method is instrumental in virtual screening and lead optimization in drug discovery.

The process involves:

Preparation of the Ligand and Receptor: The 3D structure of this compound is generated and energetically minimized. The crystal structure of the target protein (e.g., COX-1 or COX-2) is obtained from a protein database.

Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the binding site of the protein.

Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose, typically expressed as a binding energy (e.g., in kcal/mol). The poses with the lowest binding energies are then analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

For derivatives of 2-(3-benzoylphenyl)propanoic acid, docking studies have shown interactions with both COX-1 and COX-2 enzymes, with binding energies indicating favorable interactions. nih.gov These studies often reveal that the derivatives dock in a similar manner to known inhibitors like ibuprofen. nih.gov

| Interaction Type | Description |

| Hydrogen Bonds | Electrostatic attraction between a hydrogen atom and an electronegative atom (e.g., oxygen, nitrogen). |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and the protein, driven by the exclusion of water. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

Molecular Mechanics and Molecular Dynamics Studies of Complexes

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and the stability of the binding pose.

Key parameters analyzed in MD simulations of ligand-protein complexes include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial positions over time. A stable RMSD value suggests that the complex has reached equilibrium.

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual residues or atoms around their average positions, highlighting flexible regions of the protein.

Radius of Gyration (Rg): This parameter provides insight into the compactness of the protein structure during the simulation.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein over the course of the simulation is a strong indicator of binding stability.

MD simulations, often run for nanoseconds, can confirm the stability of docking predictions and provide a more accurate estimation of binding free energies through methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) and MM-GBSA (Molecular Mechanics Generalized Born Surface Area). worldscientific.comresearchgate.net Studies on ketoprofen derivatives have utilized MD simulations to confirm the stability of the ligand-protein complexes. worldscientific.comresearchgate.net

Chemoinformatic Approaches for Structure-Activity Relationship (SAR) Modeling of this compound Analogs

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. Chemoinformatic approaches employ computational methods to develop predictive SAR models, which can guide the design of new, more potent analogs of this compound.

The development of a SAR model typically involves the following steps:

Data Collection: A dataset of structurally related compounds with their experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., HOMO/LUMO energies), and topological indices.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests), are used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the model is rigorously assessed using statistical metrics and external validation sets.

Molecular Mechanisms of Biological Interactions of Cinnamyl 2 3 Benzoylphenyl Propanoate

Investigation of Specific Molecular Target Engagement

The engagement of Cinnamyl 2-(3-benzoylphenyl)propanoate with molecular targets is an indirect process. The ester itself is designed to be relatively inert, facilitating absorption and distribution while minimizing premature effects, such as gastrointestinal irritation, often associated with the parent drug. nih.gov Once administered, it undergoes enzymatic hydrolysis in the body to release Ketoprofen (B1673614), which then interacts with its molecular targets.

Receptor Binding Studies at the Molecular Level

Specific receptor binding assays for this compound are not extensively documented in publicly available scientific literature. The focus of research has been on the binding of its active form, Ketoprofen.

Ketoprofen is known to bind to cyclooxygenase (COX) enzymes. Furthermore, studies have investigated the binding of Ketoprofen enantiomers to Human Serum Albumin (HSA), the primary carrier protein in the blood. This interaction is crucial for the transport and bioavailability of the active drug. Research has shown that both the R(-) and S(+) enantiomers of Ketoprofen bind to HSA, with the protein losing some of its chiral recognition capability when multiple drug molecules are bound. rsc.org The photodegradation of Ketoprofen when bound to HSA has also been a subject of study. rsc.org

Enzyme Inhibition and Activation Mechanisms

The principal mechanism of action of this compound, through its conversion to Ketoprofen, is the inhibition of cyclooxygenase (COX) enzymes. nih.gov Ketoprofen is a non-selective inhibitor of both COX-1 and COX-2. nih.gov These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. bldpharm.com By inhibiting these enzymes, Ketoprofen reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.

In silico docking studies of various Ketoprofen ester prodrugs have been conducted to understand their interaction with COX-1 and COX-2, which helps in designing more specific inhibitors. nih.gov While specific kinetic data for the cinnamyl ester is not available, the general principle is that the esterification temporarily masks the carboxylic acid group of Ketoprofen, which is crucial for its binding to the active site of COX enzymes. Enzymatic hydrolysis unmasks this group, allowing for the inhibition of the enzymes.

Derivatives of 2-(3-benzoylphenyl)propanoic acid have also been explored for their potential to inhibit other enzymes, such as matrix metalloproteinases (MMPs), which are involved in cancer progression. nih.govafricaresearchconnects.comscilit.comresearchgate.net

Protein-Ligand Interaction Dynamics

The interaction dynamics between this compound and proteins are primarily understood from in silico molecular docking studies of its parent compound and related esters. These studies provide insights into the binding modes and affinities for target enzymes.

For instance, comparative docking studies on Ketoprofen ester prodrugs with the X-ray crystal structures of COX-1 and COX-2 have been performed to elucidate the structural basis for their inhibitory activity. nih.gov These studies help in understanding how modifications to the ester group can influence the binding affinity and selectivity for the COX isoforms.

The following table summarizes representative data from molecular docking studies of Ketoprofen derivatives with target proteins.

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Ketoprofen | COX-1 | - | Arg120, Tyr355 | nih.gov |

| Ketoprofen | COX-2 | - | Arg120, Tyr355, Val523 | nih.gov |

| 2-(3-benzoylphenyl)propanohydroxamic acid | MMP-3 | - | - | nih.gov |

Note: Specific docking scores for this compound are not available in the cited literature. The data presented is for the parent compound and a derivative to illustrate the nature of the interactions.

Modulation of Cellular Signaling Pathways at the Molecular Level

The modulation of cellular signaling pathways by this compound is a consequence of the reduction in prostaglandin (B15479496) levels following the inhibition of COX enzymes by its active metabolite, Ketoprofen.

Ligand-Activated Receptor Signaling

Direct modulation of ligand-activated receptor signaling by this compound has not been reported. The effects are mediated by the decrease in prostaglandins, which are ligands for a variety of G-protein coupled receptors (GPCRs). By reducing the availability of these ligands, Ketoprofen indirectly attenuates the signaling cascades initiated by their binding to their respective receptors. This leads to a downstream reduction in inflammatory responses.

Intracellular Signaling Cascade Interventions

The primary intervention in intracellular signaling cascades by this compound, via Ketoprofen, is the disruption of the prostaglandin signaling pathway. Prostaglandins, upon binding to their receptors, can activate various intracellular signaling molecules, including cyclic AMP (cAMP), protein kinase A (PKA), and protein kinase C (PKC), leading to the activation of transcription factors that regulate the expression of pro-inflammatory genes.

By inhibiting prostaglandin synthesis, Ketoprofen effectively dampens these signaling cascades, leading to a reduction in the production of inflammatory mediators and a resolution of the inflammatory state. While some research has explored the potential of certain Ketoprofen derivatives to affect other signaling pathways, for instance in the context of cancer, these are not the primary mechanisms of action for its anti-inflammatory effects. nih.gov

Interactions with Nucleic Acids and Membrane Lipids

The interaction of small molecules with fundamental cellular components like nucleic acids and membrane lipids is a critical determinant of their biological activity, distribution, and potential for off-target effects. For this compound, these interactions are primarily governed by its physicochemical characteristics, which are significantly altered from its parent compound, ketoprofen.

DNA/RNA Binding Mechanisms (e.g., intercalation, groove binding)

Direct experimental studies detailing the specific binding mechanisms of this compound with DNA or RNA are not extensively documented in publicly available literature. However, insights can be drawn from the structural characteristics of the molecule. The compound possesses multiple aromatic rings—the benzoyl and phenyl groups—which are planar structures capable of participating in π-π stacking interactions. nih.gov

Alternatively, the compound could engage with the major or minor grooves of DNA. Groove binding involves non-covalent interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, between the molecule and the edges of the base pairs within the grooves. The various functional groups of this compound, including the ketone and ester carbonyls, could potentially form hydrogen bonds with the functional groups present in the DNA grooves.

Computational modeling and molecular docking studies, which have been employed to understand the interaction of ketoprofen derivatives with protein targets, could provide valuable predictions about the preferred mode of interaction with nucleic acids. researchgate.netresearchgate.net Such in silico analyses would be necessary to elucidate the precise binding geometry and energetic favorability of intercalation versus groove binding for this specific compound.

Membrane Permeation and Transporter Interactions (mechanistic focus)

A key motivation for creating ester prodrugs of ketoprofen is to enhance its lipophilicity, thereby improving its permeation across biological membranes. nih.govmdpi.com this compound is significantly more lipophilic than ketoprofen due to the addition of the cinnamyl group, which replaces the acidic carboxyl group of the parent drug. nih.govsemanticscholar.org This increased lipophilicity is a primary driver of its membrane permeation.

The mechanism of passage across the lipid bilayer of cell membranes is predominantly passive diffusion, driven by a concentration gradient. The rate of diffusion is directly related to the molecule's lipid solubility and its partition coefficient (Log P). Studies on various ketoprofen esters have confirmed that esterification leads to a higher Log P value compared to ketoprofen itself, facilitating easier entry into the lipophilic core of the cell membrane. nih.govmdpi.comsemanticscholar.org

Interactions with membrane transporters, such as influx or efflux pumps, have not been specifically detailed for this compound. However, the parent compound, ketoprofen, is known to be a substrate for certain organic anion transporters. The esterification in this compound masks the carboxylic acid group, which is the primary recognition site for these transporters. This modification would likely reduce or eliminate its interaction with organic anion transporters, potentially altering its cellular accumulation and distribution dynamics compared to ketoprofen.

Table 1: Physicochemical Properties Influencing Membrane Permeation

| Compound | Molecular Formula | Log P (Octanol-Water Partition Coefficient) | Water Solubility | Membrane Permeation Mechanism |

|---|---|---|---|---|

| Ketoprofen | C₁₆H₁₄O₃ | ~3.1 | Poor | Passive Diffusion, Transporter-Mediated |

| This compound | C₂₅H₂₂O₃ | Increased relative to Ketoprofen nih.gov | Very Low | Primarily Passive Diffusion |

Investigations into Structure-Activity Relationships (SAR) for this compound

Analysis of Functional Group Contributions to Molecular Interactions

The structure of this compound can be dissected into three key components, each contributing to its biological profile:

The 2-(3-benzoylphenyl)propionate Core: This is the pharmacophore inherited from ketoprofen, responsible for the primary anti-inflammatory activity through inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov The benzoylphenyl group provides the necessary steric bulk and electronic properties to bind within the active site of COX enzymes. researchgate.net Molecular docking studies on ketoprofen and its derivatives have shown that the aromatic rings engage in crucial interactions with hydrophobic pockets and key amino acid residues in the enzyme's active site. researchgate.netnih.gov

The Propionate (B1217596) Linker: The propionic acid moiety contains the chiral center of the molecule and provides the covalent linkage between the benzoylphenyl core and the cinnamyl ester. Its length and flexibility are critical for correctly positioning the pharmacophore within the target enzyme's active site.

Stereochemical Influence on Biological Activity at the Molecular Level

This compound is a chiral compound due to the stereocenter at the alpha-carbon of the propionate moiety. Consequently, it exists as two enantiomers: (S)-Cinnamyl 2-(3-benzoylphenyl)propanoate and (R)-Cinnamyl 2-(3-benzoylphenyl)propanoate. The stereochemistry of this class of compounds is a well-established determinant of their biological activity. nih.govinrae.fr

For the parent drug ketoprofen, the (S)-enantiomer is known to be the pharmacologically active form, responsible for the inhibition of COX enzymes, while the (R)-enantiomer is significantly less active in this regard. nih.govresearchgate.net This stereoselectivity arises from the specific three-dimensional arrangement of atoms, which allows the (S)-enantiomer to fit more precisely into the chiral active site of the COX enzyme. Studies have shown that the (S)-isomer of 2-arylpropionic acids has a stronger pharmacological activity than the (R)-isomer. inrae.fr

This stereochemical preference is expected to be conserved in its ester derivatives. Therefore, the biological activity of this compound is predominantly attributed to the (S)-enantiomer. Following administration, the (S)- and (R)-esters would be hydrolyzed to their respective ketoprofen enantiomers. The resulting (S)-ketoprofen would then exert the primary anti-inflammatory effect.

It is noteworthy that while some profens undergo in vivo chiral inversion from the (R)- to the (S)-enantiomer, ketoprofen exhibits negligible chiral inversion in humans. nih.gov This implies that the stereochemical purity of a this compound formulation would be a critical factor in determining its therapeutic efficacy.

Table 2: Stereochemistry and Biological Activity

| Enantiomer | Precursor To | Primary Biological Activity | Rationale |

|---|---|---|---|

| (S)-Cinnamyl 2-(3-benzoylphenyl)propanoate | (S)-Ketoprofen | Active COX Inhibitor inrae.fr | Correct stereochemical fit in the enzyme active site. researchgate.netrsc.org |

| (R)-Cinnamyl 2-(3-benzoylphenyl)propanoate | (R)-Ketoprofen | Largely Inactive as COX Inhibitor nih.gov | Poor stereochemical fit in the enzyme active site. |

Enzymatic Transformations and Biotransformation Pathways of Cinnamyl 2 3 Benzoylphenyl Propanoate

Esterase-Mediated Hydrolysis of Cinnamyl 2-(3-benzoylphenyl)propanoate

The conversion of this compound to its active form, ketoprofen (B1673614), is initiated by the enzymatic hydrolysis of the ester linkage. This reaction is predominantly catalyzed by a class of enzymes known as esterases, which are ubiquitously present in various tissues and plasma. uomus.edu.iq The hydrolysis of the ester bond is a critical step, as it dictates the rate of drug release and subsequent pharmacological activity. nih.gov

A variety of non-specific esterases, including carboxylesterases found in the liver, intestine, and kidneys, are capable of hydrolyzing ester prodrugs. uomus.edu.iqnih.gov For ketoprofen esters, both human carboxylesterases and microbial lipases have been shown to be effective catalysts for this transformation. nih.govgoogle.com The enzymatic hydrolysis of this compound would yield ketoprofen and cinnamyl alcohol. While specific studies on this compound are limited, research on analogous ketoprofen esters, such as the ethyl and methyl esters, provides a strong basis for understanding this process. mdpi.comresearchgate.net

Extracellular lipases from microbial sources are also known to catalyze the enantioselective hydrolysis of reactive esters of 2-(3-benzoylphenyl)propionic acid. google.com This enantioselectivity is a significant aspect of ketoprofen metabolism, as the (S)-enantiomer possesses most of the desired anti-inflammatory activity. inrae.fr

The kinetics of esterase-mediated hydrolysis are typically described by the Michaelis-Menten model. nih.gov Studies on various ketoprofen ester prodrugs have demonstrated that these compounds are more lipophilic than the parent drug, which can influence their interaction with the active site of esterases. nih.gov The rate of hydrolysis can vary depending on the specific esterase and the structure of the alcohol moiety of the ester.

Table 1: Representative Kinetic Parameters for Esterase-Mediated Hydrolysis of a Ketoprofen Ester

| Enzyme Source | Substrate | KM (µM) | Vmax (nmol/min/mg protein) |

|---|---|---|---|

| Human Liver Microsomes | Ketoprofen Ester | 150 | 25.8 |

| Porcine Liver Esterase | Ketoprofen Ester | 220 | 42.1 |

| Recombinant Human Carboxylesterase 1 | Ketoprofen Ester | 180 | 35.5 |

| Recombinant Human Carboxylesterase 2 | Ketoprofen Ester | 250 | 18.9 |

This table is a representative example based on data for analogous ketoprofen esters and does not represent actual data for this compound.

Oxidative Biotransformations Catalyzed by Cytochrome P450 Enzymes

Following hydrolysis, the liberated ketoprofen undergoes further metabolism, primarily through oxidative pathways catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. uomus.edu.iq These reactions introduce polar functional groups into the molecule, facilitating its excretion.

The primary oxidative biotransformation of ketoprofen involves the hydroxylation of the benzoylphenyl ring. The major metabolites identified are hydroxylated derivatives, such as 2-(3-benzoyl-4-hydroxyphenyl)propanoic acid and 2-[3-(4-hydroxybenzoyl)phenyl]propanoic acid. ethz.ch Another significant metabolic pathway is the reduction of the ketone group to a secondary alcohol, forming 2-[3-(hydroxy(phenyl)methyl)phenyl]propanoic acid. ethz.ch

Table 2: Major Oxidative Metabolites of Ketoprofen

| Metabolite | Metabolic Reaction | Enzyme System |

|---|---|---|

| 2-(3-Benzoyl-4-hydroxyphenyl)propanoic acid | Aromatic Hydroxylation | Cytochrome P450 |

| 2-[3-(4-Hydroxybenzoyl)phenyl]propanoic acid | Aromatic Hydroxylation | Cytochrome P450 |

| 2-[3-(Hydroxy(phenyl)methyl)phenyl]propanoic acid | Ketone Reduction | Carbonyl Reductases |

This table is based on the known metabolic pathways of ketoprofen.

The metabolism of ketoprofen can exhibit stereoselectivity. While the oxidation of the aromatic ring is generally not stereoselective, the reduction of the ketone group can lead to the formation of diastereomeric alcohol metabolites. The specific stereochemistry of the resulting hydroxyl group can be influenced by the specific reductase enzymes involved.

Conjugation Reactions (e.g., Glucuronidation, Sulfation, Glutathione Conjugation)

The final phase of ketoprofen metabolism involves conjugation reactions, where the parent drug or its oxidative metabolites are coupled with endogenous polar molecules. This process significantly increases their water solubility and facilitates their elimination from the body.

The most important conjugation reaction for ketoprofen is glucuronidation. nih.govhmdb.ca The carboxylic acid group of ketoprofen is esterified with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov The resulting ketoprofen acyl-glucuronide is a major metabolite found in urine. hmdb.ca This conjugate is known to be reactive and can covalently bind to proteins, including the UGT enzymes themselves. nih.gov

While glucuronidation is the primary conjugation pathway, sulfation of the hydroxylated metabolites may also occur to a lesser extent. Glutathione conjugation is not a major metabolic pathway for ketoprofen, but the reactive nature of the acyl-glucuronide could potentially lead to adduction with glutathione.

Table 3: Major Conjugative Metabolites of Ketoprofen

| Metabolite | Conjugation Reaction | Endogenous Substrate | Enzyme System |

|---|---|---|---|

| Ketoprofen acyl-glucuronide | Glucuronidation | UDP-glucuronic acid | UDP-glucuronosyltransferases (UGTs) |

| Hydroxyketoprofen-sulfate | Sulfation | 3'-Phosphoadenosine-5'-phosphosulfate (PAPS) | Sulfotransferases (SULTs) |

This table outlines the primary conjugation pathways for ketoprofen.

Characterization of Phase II Enzymes Involved

The primary Phase II biotransformation pathway for ketoprofen, the active metabolite of this compound, is glucuronidation. This reaction involves the covalent addition of a glucuronic acid moiety to the carboxylic acid group of ketoprofen, a process catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). These enzymes are predominantly located in the liver and play a crucial role in the detoxification and elimination of a wide variety of xenobiotics and endogenous compounds. ox.ac.uk

The product of this reaction is a 1-β-O-acyl glucuronide, which is a more polar and water-soluble metabolite compared to the parent drug, allowing for its efficient renal excretion. nih.govox.ac.uk While the specific UGT isoforms responsible for ketoprofen glucuronidation have not been extensively detailed in the provided context, it is this class of enzymes that is central to the Phase II metabolism of ketoprofen and other profens. ox.ac.uk These acyl glucuronides can be reactive and have been implicated in the covalent modification of proteins, which is a consideration in the safety profile of NSAIDs. ox.ac.uknih.gov

Metabolic Flux Analysis of Conjugates

Detailed metabolic flux analysis for the conjugates of this compound is not available in the public domain. This type of analysis, which quantitatively studies the rate of turnover of metabolites in a biological system, would provide in-depth understanding of the dynamics of ketoprofen glucuronide formation and elimination. Such studies are highly specific and are often part of detailed preclinical and clinical drug development programs.

Microbial Degradation and Biotransformation in Environmental Systems

The widespread use of NSAIDs, including ketoprofen, has led to their detection in various environmental compartments, prompting research into their microbial degradation. nih.gov Various microorganisms, including bacteria and fungi, have been shown to be capable of biotransforming ketoprofen. nih.govresearchgate.net These processes are critical for the natural attenuation of these pharmaceutical compounds in ecosystems.

Bacterial strains from genera such as Pseudomonas, Achromobacter, Gordonia, and Tsukamurella have been identified for their ability to degrade ketoprofen. researchgate.netresearchgate.net Fungal species, particularly white-rot fungi like Phanerochaete sordida, also demonstrate the capacity to transform these compounds. nih.gov The degradation pathways often involve initial hydroxylation reactions, which can be catalyzed by enzymes like cytochrome P450 monooxygenases. nih.gov Following hydroxylation, further degradation can proceed through processes such as decarboxylation, dehydrogenation, and cleavage of the aromatic ring structure. nih.gov

The efficiency of microbial degradation can be influenced by environmental conditions such as pH, temperature, and the presence of other organic matter. mdpi.com For instance, studies using activated sludge from wastewater treatment plants have shown complete removal of ketoprofen under certain conditions. researchgate.net

Table 1: Microorganisms Involved in Ketoprofen Degradation

| Microorganism Type | Genus/Species | Reference |

|---|---|---|

| Bacteria | Pseudomonas sp. | researchgate.net |

| Bacteria | Achromobacter denitrificans | researchgate.net |

| Bacteria | Gordonia amicalis | researchgate.net |

| Bacteria | Tsukamurella pumalis | researchgate.net |

| Fungi | Phanerochaete sordida | nih.gov |

| Fungi | Cunninghamella sp. | researchgate.net |

In Vitro Enzymatic Stability and Reaction Product Analysis

The in vitro stability of this compound, as an ester prodrug, is a key determinant of its potential to deliver the active drug, ketoprofen. Studies on analogous ketoprofen esters have shown good stability in aqueous buffer solutions at both neutral and acidic pH, which is relevant for its stability in the gastrointestinal tract. nih.gov However, these esters are susceptible to enzymatic hydrolysis.

In vitro experiments using rat plasma have demonstrated that ketoprofen esters are readily hydrolyzed to release ketoprofen. nih.gov This hydrolysis is catalyzed by esterases present in the plasma. The primary reaction products of the enzymatic hydrolysis of this compound would be:

Ketoprofen: The pharmacologically active non-steroidal anti-inflammatory drug. mdpi.com

Cinnamyl alcohol: The alcohol moiety released from the ester.

The rate of hydrolysis can be influenced by the specific structure of the ester and the enzymatic activity of the biological matrix. For example, the enzymatic hydrolysis of (S)-decyl ketoprofen ester using Candida rugosa lipase (B570770) has been shown to achieve high conversion rates. nih.gov Similarly, immobilized Candida antarctica lipase has been used for the enzymatic hydrolysis of ketoprofen ethyl ester. koreascience.kr

Table 2: Enzymes Used in the Hydrolysis of Ketoprofen Esters

| Enzyme | Source | Substrate | Reference |

|---|---|---|---|

| Lipase | Candida rugosa | (S)-decyl ketoprofen ester | nih.gov |

| Lipase | Candida antarctica | Ketoprofen ethyl ester | koreascience.kr |

| Esterases | Rat Plasma | Various ketoprofen alkylazacycloalkan-2-one esters | nih.gov |

Environmental Fate and Ecotoxicological Theoretical Profiling of Cinnamyl 2 3 Benzoylphenyl Propanoate

Environmental Degradation Pathways and Kinetics

The environmental persistence of Cinnamyl 2-(3-benzoylphenyl)propanoate is dictated by its susceptibility to photodegradation, biodegradation, and hydrolysis.

Photodegradation is anticipated to be a significant transformation pathway for this compound in both aquatic and atmospheric environments. The molecule contains two primary chromophores that can absorb environmental ultraviolet (UV) radiation: the benzophenone (B1666685) moiety of the ketoprofen (B1673614) portion and the cinnamyl group.

Ketoprofen Moiety: The ketoprofen structure is known to be photolabile. Upon absorption of UV light (λ > 320 nm), it can undergo photodegradation. industrialchemicals.gov.au Key mechanisms include photodecarboxylation and photoreduction within various matrices. industrialchemicals.gov.au

Cinnamyl Moiety: The cinnamyl portion, containing a carbon-carbon double bond conjugated with a benzene (B151609) ring, is also susceptible to photochemical reactions. Studies on related compounds like cinnamic acid and cinnamyl alcohol show that they undergo photocatalytic destruction in aqueous solutions. nih.gov The presence of the double bond allows for potential photoisomerization (cis/trans) and photocycloaddition reactions. The photocatalytic degradation of cinnamyl alcohol can lead to the formation of cinnamaldehyde (B126680) and other oxidation products. researchgate.net

The primary route of biodegradation for this compound is expected to be the enzymatic hydrolysis of the ester linkage, releasing ketoprofen and cinnamyl alcohol into the environment.

Ester Hydrolysis: Carboxylesterases, which are ubiquitous enzymes in microorganisms, are known to hydrolyze cinnamyl esters. wikipedia.org This initial cleavage is a critical step, as the biodegradability of the resulting products differs significantly. Ferulic acid esterases (FAEs), a subclass of carboxyl esterases, are specifically known to break the ester bonds of cinnamoyl derivatives in plant biomass, highlighting a potential pathway for microbial degradation. mdpi.com

Biodegradation of Hydrolysis Products:

Ketoprofen: The parent compound, ketoprofen, is recognized as an environmental contaminant that exhibits persistence. It is often inadequately removed in conventional wastewater treatment plants (WWTPs), leading to its accumulation in aquatic ecosystems. wikipedia.org

Cinnamyl Alcohol: In contrast, cinnamyl alcohol and related cinnamyl derivatives are generally considered to be readily biodegradable. industrialchemicals.gov.au Following hydrolysis, cinnamyl alcohol is typically oxidized by alcohol dehydrogenases to cinnamaldehyde, which is then further oxidized by aldehyde dehydrogenases to cinnamic acid. wikipedia.orgbohrium.com Cinnamic acid can then enter central metabolic pathways and be further broken down. wikipedia.orgbohrium.com

Therefore, while the cinnamyl portion of the molecule is expected to degrade relatively quickly, the persistence of the ketoprofen metabolite is a significant concern.

Chemical hydrolysis, the cleavage of chemical bonds by water, is a fundamental degradation process for esters in aquatic environments. nih.govnist.gov this compound, as an ester, is susceptible to hydrolysis, which would yield ketoprofen and cinnamyl alcohol. The rate of this reaction is highly dependent on pH and temperature. nist.gov

While specific hydrolysis rate constants for this compound are unavailable, ester hydrolysis can be catalyzed by both acids and bases. At the neutral pH typical of most surface waters (pH 7), the hydrolysis rate may be slow. However, under more acidic or alkaline conditions, the rate would be expected to increase significantly. This abiotic process is a key pathway that runs parallel to enzymatic biodegradation, contributing to the release of the more persistent ketoprofen into the environment.

Table 1: Theoretical Environmental Degradation Summary This interactive table summarizes the predicted degradation pathways for this compound.

| Degradation Pathway | Affected Moiety | Description | Primary Products | Supporting Evidence |

|---|---|---|---|---|

| Photodegradation | Ketoprofen & Cinnamyl | Cleavage and transformation by UV radiation. Involves photodecarboxylation of the ketoprofen part and reactions at the double bond of the cinnamyl part. | Ketoprofen degradation products, Cinnamyl alcohol degradation products | industrialchemicals.gov.aunih.govresearchgate.net |

| Biodegradation | Ester Linkage | Enzymatic cleavage of the ester bond by microbial esterases (e.g., carboxylesterases). | Ketoprofen, Cinnamyl alcohol | wikipedia.orgmdpi.combohrium.com |

| Hydrolysis | Ester Linkage | Abiotic cleavage of the ester bond by water, rate is pH-dependent. | Ketoprofen, Cinnamyl alcohol | nih.govnist.gov |

Predicted Environmental Persistence and Bioaccumulation Potential

The persistence of this compound will largely be determined by the rate of its initial degradation, particularly hydrolysis. The resulting ketoprofen is known to be persistent. nih.govwikipedia.org

The bioaccumulation potential is often estimated using the octanol-water partition coefficient (LogP or Log Kow). A higher LogP value indicates greater lipophilicity and a higher tendency to accumulate in the fatty tissues of organisms.

Ketoprofen: Has a reported LogP of approximately 3.1-3.2.

Cinnamyl Acetate: Has a reported LogP of 2.85. wikipedia.org

The combination of these two structures into a single, larger ester molecule would result in a significantly higher LogP value for this compound, likely exceeding 4.0. This high predicted lipophilicity suggests a strong potential for bioaccumulation in aquatic and soil organisms. Research has already indicated that ketoprofen can bioaccumulate and biomagnify in the food chain. nih.govwikipedia.org The increased lipophilicity of the cinnamyl ester derivative would likely enhance this tendency.

Modeling of Environmental Transport and Distribution in Compartments

Based on its predicted high lipophilicity and likely low water solubility, this compound is expected to partition out of the water column and adsorb strongly to organic matter in sediment, suspended solids, and soil.

Aquatic Systems: In water, the compound would predominantly be found in the sediment. Transport in the aqueous phase would be limited, though it could be transported over longer distances while adsorbed to particulate matter.

Terrestrial Systems: If released to soil, its mobility would be low. It would tend to remain in the upper soil layers, with limited potential for leaching into groundwater.

Upon degradation via hydrolysis, the resulting ketoprofen, while having a lower LogP, still possesses a tendency to partition to solids and has been detected in various environmental compartments. wikipedia.org Cinnamyl alcohol is more water-soluble and would be more mobile, but it is also more readily biodegradable.

Theoretical Ecotoxicological Impact Assessments

The ecotoxicological impact of this compound can be considered from two perspectives: the toxicity of the intact ester and the combined toxicity of its hydrolysis products.

Intact Ester: As a large, lipophilic molecule, the intact ester may exhibit toxicity through non-polar narcosis, a mechanism where the chemical accumulates in cell membranes and disrupts their function.

Hydrolysis Products:

Ketoprofen: Has demonstrated ecotoxicological effects on a range of organisms, including invertebrates, vertebrates, plants, and microorganisms. nih.govwikipedia.org It is considered a significant environmental risk, with a hazard quotient greater than 1.0 in some ecosystems. wikipedia.org

The release of both ketoprofen and cinnamyl alcohol into the environment following the degradation of the parent compound could result in additive or synergistic toxic effects on exposed organisms.

Table 2: Predicted Physicochemical and Ecotoxicological Properties This interactive table provides a comparison of properties for the parent compound and its degradation products. Values for the target compound are theoretical.

| Compound | Molecular Formula | Predicted LogP | Primary Environmental Concern | Potential Ecotoxicity |

|---|---|---|---|---|

| This compound | C25H22O3 | > 4.0 (estimated) | Persistence, Bioaccumulation, Toxicity of degradation products | Moderate to high, via narcosis and hydrolysis to toxic components |

| Ketoprofen | C16H14O3 | ~3.1 | Persistence, Bioaccumulation, Aquatic Toxicity | Ecotoxic to a wide range of aquatic organisms nih.govwikipedia.org |

| Cinnamyl Alcohol | C9H10O | ~1.9 | Readily biodegradable | Moderate acute aquatic toxicity industrialchemicals.gov.auepa.gov |

In Silico Prediction of Ecotoxicity Endpoints

In silico toxicology utilizes computer-based models to predict the potential toxicity of chemicals, offering a rapid, cost-effective, and ethical alternative to traditional animal testing. For this compound, its ecotoxicological profile can be inferred by examining studies on structurally similar compounds, namely the methyl and ethyl esters of Ketoprofen.

Research employing computational tools like SwissADME and ProTox-II on these related esters provides valuable insights. mdpi.comdntb.gov.ua For instance, in silico analysis of Methyl 2-(3-benzoylphenyl)propanoate predicted no hepatotoxicity. mdpi.comdntb.gov.ua While these specific analyses focused on human health endpoints, the same methodologies are foundational for ecotoxicity prediction. The ProTox-II tool, for example, can predict toxicity classes and toxicological endpoints for various organisms.

The European Chemicals Agency (ECHA) has classified Ethyl 2-(3-benzoylphenyl)propanoate, a close structural analogue, with a GHS hazard statement of H411: "Toxic to aquatic life with long lasting effects". pharmacopoeia.com This classification suggests that the compound is likely to persist in aquatic environments and exert harmful effects on organisms. The signal word "Danger" is associated with its hazard statements. pharmacopoeia.comnih.gov This classification is often derived from a combination of experimental data on the parent compound and in silico predictions for the ester derivative.

Based on the data for these surrogates, a predictive ecotoxicity profile for this compound can be constructed. The increased lipophilicity, suggested by a higher XLogP3 value for the ethyl ester (3.8) compared to the methyl ester (3.12), indicates that the larger cinnamyl group would likely further increase this property, potentially leading to greater bioaccumulation potential. mdpi.comnih.gov

Table 1: Predicted Ecotoxicity Endpoints for Ketoprofen Esters based on Surrogates and Regulatory Classifications

| Ecotoxicity Endpoint | Predicted Outcome for Ketoprofen Esters | Basis of Prediction | Citation |

| Aquatic Hazard | Toxic to aquatic life with long lasting effects | GHS Classification (H411, Aquatic Chronic 2) for Ethyl Ester | pharmacopoeia.comnih.gov |

| Persistence | May cause long-term adverse effects in the aquatic environment | Risk Phrase R51/53 for Ethyl Ester | pharmacopoeia.com |

| Bioaccumulation | Low to moderate potential | Inferred from Log P values and ready biodegradability of related compounds | nih.govindustrialchemicals.gov.au |

| Toxicity to Fish | Poisonous for fish and plankton | Safety Data Sheet information for Ethyl Ester | pharmacopoeia.com |

Quantitative Structure-Activity Relationships (QSAR) for Ecotoxicity

Quantitative Structure-Activity Relationships (QSAR) are theoretical models that correlate the physicochemical properties of a chemical's structure with its biological activity, including ecotoxicity. nih.gov These models are essential for predicting the environmental hazards of new or untested chemicals.

To apply a QSAR model for the ecotoxicity of this compound, a set of molecular descriptors would be calculated based on its chemical structure. These descriptors quantify various properties of the molecule.

Key Molecular Descriptors for QSAR Analysis:

Log Kow (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a compound and its tendency to partition into fatty tissues of organisms, suggesting bioaccumulation potential. The XLogP3 value for the related Ethyl 2-(3-benzoylphenyl)propanoate is 3.8. nih.gov

Molecular Weight (MW): The MW for the ethyl ester is 282.3 g/mol . nih.gov The cinnamyl ester would have a higher molecular weight.

Topological Polar Surface Area (TPSA): This descriptor relates to a molecule's polarity and ability to permeate biological membranes. The TPSA for the ethyl ester is 43.4 Ų. nih.gov

Number of Rotatable Bonds: This influences the conformational flexibility of a molecule, which can affect its interaction with biological receptors. The ethyl ester has 6 rotatable bonds. mdpi.com

Once calculated, these descriptors for this compound would be input into established QSAR models. These models are typically trained on large datasets of chemicals with known ecotoxicity values (e.g., LC₅₀ for Daphnia magna). nih.gov The model then generates a predicted toxicity value for the target chemical. Given the structural alerts (e.g., benzophenone moiety, which can be phototoxic), QSAR models would likely predict a significant potential for aquatic toxicity, consistent with the classification of the ethyl ester. rsc.org

Table 2: Representative Molecular Descriptors for Ketoprofen Esters for Use in QSAR Models

| Descriptor | Value (Ethyl Ester) | Value (Methyl Ester) | Relevance in Ecotoxicity QSAR | Citation |

| Molecular Weight ( g/mol ) | 282.3 | 268.31 | General property influencing transport and fate | mdpi.comnih.gov |

| XLogP3 | 3.8 | 3.12 | Predicts lipophilicity and bioaccumulation potential | mdpi.comnih.gov |

| Topological Polar Surface Area (TPSA) (Ų) | 43.4 | 43.37 | Influences membrane permeability and bioavailability | mdpi.comnih.gov |

| Rotatable Bond Count | 6 | 5 | Relates to molecular flexibility and receptor binding | mdpi.com |

Risk Assessment Frameworks and Methodologies for Environmental Exposure

Environmental risk assessment is a systematic process used to evaluate the potential for adverse ecological effects caused by a chemical stressor. The process for a compound like this compound would follow a standard paradigm that integrates exposure assessment and effects assessment.

Advanced Research Methodologies and Future Directions for Cinnamyl 2 3 Benzoylphenyl Propanoate

Integration of Advanced Spectroscopic Techniques for Mechanistic Insights

A deep understanding of the molecular dynamics and reaction mechanisms of Cinnamyl 2-(3-benzoylphenyl)propanoate at the atomic level is critical. Advanced spectroscopic methods offer the necessary temporal and structural resolution to probe these characteristics. The synthesis and characterization of ketoprofen (B1673614) esters are routinely accomplished using a suite of spectroscopic techniques. nih.gov

Future mechanistic studies on this compound would benefit significantly from the integration of techniques such as:

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR): Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, confirming the covalent structure and connectivity of the cinnamyl moiety to the ketoprofen backbone. nih.gov

High-Resolution Mass Spectrometry (HRMS): This technique provides highly accurate mass measurements, which are crucial for confirming the elemental composition and identifying metabolites or degradation products with high confidence. nih.gov

Time-Resolved Infrared (TR-IR) and Transient Absorption Spectroscopy: The benzoylphenyl chromophore in the molecule is an excellent candidate for photoexcitation studies. These ultrafast spectroscopic methods can track the excited-state dynamics on femtosecond to microsecond timescales, providing insights into processes like intersystem crossing and energy dissipation, which are fundamental to understanding its photophysical behavior.

Femtosecond Stimulated Raman Spectroscopy (FSRS): FSRS can offer detailed vibrational information on short-lived electronic excited states, which would be invaluable for understanding the structural changes the molecule undergoes upon light absorption.

These techniques, when used in concert, can provide a comprehensive picture of the molecule's structural and dynamic properties, which is foundational for understanding its interactions in biological and material systems.

Table 1: Potential Applications of Advanced Spectroscopic Techniques for this compound

| Spectroscopic Technique | Information Gained | Potential Research Application |

| 2D-NMR (COSY, HSQC, HMBC) | Precise atomic connectivity and structural confirmation. | Elucidating the exact 3D structure in solution; identifying sites of enzymatic hydrolysis. |

| HRMS | Exact molecular weight and elemental formula. | Confirming synthesis purity; identifying unknown metabolites in biological matrices. |

| Time-Resolved Spectroscopy | Excited-state lifetimes and decay pathways. | Investigating photostability and potential for photo-induced reactions. |

| FSRS | Vibrational structure of transient species. | Mapping structural evolution during photochemical processes. |

Application of Systems Biology and Omics Approaches in Molecular Interaction Studies

To understand the broader biological impact of this compound, a systems-level approach is necessary. Omics technologies can provide an unbiased, high-throughput overview of the molecular changes induced by the compound in a biological system. nih.gov The metabolism of the parent compound, ketoprofen, is known to involve phase I and phase II reactions, leading to hydroxylated metabolites and glucuronide conjugates. nih.gov The cinnamyl moiety introduces new metabolic possibilities.

Metabolomics: Untargeted metabolomics using LC-MS or GC-MS can identify the full spectrum of metabolites of this compound in biological fluids or cell cultures. This would reveal how the ester bond is cleaved and how both the ketoprofen and cinnamyl alcohol fragments are further processed by the cell. nih.gov

Proteomics: Quantitative proteomics can identify protein targets that interact directly with the compound or whose expression levels change in response to it. This could uncover novel mechanisms of action beyond the known targets of ketoprofen, such as cyclooxygenase (COX) enzymes. hmdb.ca For instance, studies on cinnamyl alcohol have shown it can modulate various cellular proteins and pathways. nih.gov

Transcriptomics: RNA-sequencing can provide a global view of changes in gene expression, highlighting the cellular pathways and biological processes affected by the compound. This can help build regulatory network models to understand the downstream effects of initial molecular interactions. wikipedia.org

By integrating these multi-omics datasets, a comprehensive molecular interaction map can be constructed, offering a holistic view of the compound's biological activity.

Development of Novel Computational Models for Predictive Research and Design

Computational modeling is an indispensable tool in modern chemical research, enabling the prediction of properties and the rational design of new molecules. mdpi.com For this compound, several computational approaches can be deployed.

Molecular Docking: Docking studies can predict the binding affinity and orientation of the compound within the active sites of relevant proteins, such as COX-1 and COX-2. nih.gov This allows for a preliminary assessment of its potential activity and selectivity compared to the parent drug, ketoprofen. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a series of analogs, QSAR models can be developed to correlate specific structural features with biological activity. mdpi.com This provides a predictive framework for designing more potent or selective compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound and its interactions with biological membranes or protein binding pockets over time. This can reveal information about the stability of the compound-protein complex and the conformational changes involved in binding.

ADME/Tox Prediction: In silico tools like SwissADME and ProTox-II can predict the absorption, distribution, metabolism, excretion, and toxicity profiles of the molecule. mdpi.com This early-stage computational screening helps to identify potential liabilities and guide the design of analogs with more favorable properties.

Table 2: Computational Modeling Approaches for this compound Research

| Modeling Technique | Objective | Predicted Outcome |

| Molecular Docking | Predict binding mode and affinity to protein targets. | Binding energy scores; interaction fingerprints with key residues. |

| QSAR | Correlate chemical structure with activity. | Statistically validated equations to predict the activity of new analogs. |

| MD Simulations | Simulate molecular motion and interactions over time. | Stability of ligand-protein complexes; free energy of binding. |

| ADME/Tox Prediction | Estimate pharmacokinetic and toxicity properties. | Bioavailability scores; prediction of potential organ toxicity. |

Theoretical Exploration of this compound in Materials Science and Supramolecular Chemistry

The unique structural features of this compound—a bulky aromatic ester—suggest potential applications beyond pharmacology, particularly in materials science and supramolecular chemistry.

Polymer Science: Ketoprofen and its derivatives have been explored as functional monomers for creating polymer-drug nanoparticles. nih.gov The cinnamyl group in this compound is a well-known photocrosslinkable moiety. acs.org Theoretically, the molecule could be incorporated into polymer chains. Upon exposure to UV light, the cinnamate (B1238496) groups can undergo [2+2] cycloaddition, leading to the formation of a cross-linked polymer network. This suggests potential use in developing novel biomaterials, hydrogels, or drug-eluting coatings where the release or properties could be controlled by light.

Supramolecular Chemistry: The aromatic benzoylphenyl and cinnamyl groups can participate in non-covalent interactions like π-π stacking and hydrogen bonding. These interactions are the driving forces for self-assembly into ordered supramolecular structures such as organogels or liquid crystals. researchgate.net The study of how this compound molecules self-assemble could lead to the development of new "soft materials" with tunable properties. The formation of dynamic assemblies, such as micelles or vesicles, could also be explored for encapsulation and delivery applications. nih.gov

Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Expansion

Systematic modification of the this compound structure is key to expanding the Structure-Activity Relationship (SAR) and optimizing its properties. The synthesis of ketoprofen esters and amides is a well-established field, providing a robust platform for creating a library of analogs. nih.govnih.govjocpr.com

Future research could focus on synthesizing analogs by modifying three key regions of the molecule:

The Cinnamyl Moiety: Introducing substituents (e.g., methoxy, chloro, nitro groups) on the phenyl ring of the cinnamyl group to modulate electronic and steric properties. The double bond could also be saturated to explore the impact of conformational flexibility.

The Ester Linkage: Replacing the ester with other functionalities like amides, sulfonamides, or ethers to alter stability, hydrolysis rates, and hydrogen bonding capabilities. jocpr.com

The Ketoprofen Backbone: While modifications here are less common, subtle changes could be explored, although this would deviate from the direct prodrug concept.

Each synthesized analog would be characterized and evaluated to build a comprehensive SAR model, linking specific chemical modifications to changes in activity, selectivity, or physicochemical properties. mdpi.com

Ethical Considerations and Societal Implications of Research on Novel Chemical Entities

The investigation of any new chemical entity carries significant ethical responsibilities. hmdb.cawikipedia.org Research on this compound must be guided by core ethical principles to ensure scientific integrity and societal trust. researchgate.net

Research Integrity and Transparency: All research findings, whether positive, negative, or inconclusive, must be reported honestly and transparently. wikipedia.org This prevents publication bias and ensures the scientific community has a complete picture of the compound's properties.

Risk-Benefit Analysis: In any potential future studies involving biological systems, a thorough risk assessment must be conducted to ensure that the potential benefits of the research outweigh any potential harms. The principle of "do no harm" is central to ethical research. wikipedia.org

Informed Consent: Should research ever progress to a stage involving human participants, the principle of informed consent is paramount. Participants must be fully informed about the nature of the research, potential risks, and their right to withdraw at any time. nih.gov

Societal Impact: Researchers have a responsibility to consider the broader societal implications of their work. nih.gov This includes contemplating potential applications, accessibility, and the equitable distribution of any benefits that may arise from the research. wikipedia.org As scientific advances often outpace the development of formal ethical guidelines, ongoing reflection and dialogue among researchers, ethicists, and the public are crucial. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.